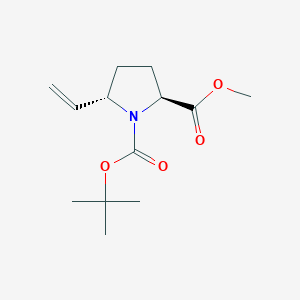

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate

Description

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate is a chiral bicyclic compound featuring a pyrrolidine core with stereospecific substitutions. The molecule contains two ester groups: a tert-butyl carbamate at the N1 position and a methyl ester at the C2 position. The (2S,5S) stereochemistry defines its spatial arrangement, while the 5-vinyl substituent introduces unsaturation, enhancing its reactivity in cycloaddition and polymerization reactions. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly for constrained peptidomimetics and bioactive alkaloids .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,5S)-5-ethenylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-6-9-7-8-10(11(15)17-5)14(9)12(16)18-13(2,3)4/h6,9-10H,1,7-8H2,2-5H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJCITSLLADAFM-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl substituents. One common method includes the use of tert-butyl esters and vinyl groups under controlled conditions to achieve the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Pyrrolidine Derivatives

Key Observations :

- The 5-vinyl group in the target compound enhances its utility in click chemistry and polymerization, unlike the 5-oxo (ketone) derivative, which is more reactive in nucleophilic additions .

- The 4-hydroxyl variant () exhibits hydrogen-bonding capacity, influencing crystallinity and biological activity, whereas the vinyl group confers hydrophobicity .

- The 5-azido analog () is specialized for Huisgen cycloaddition, a property absent in the target compound .

Piperidine and Morpholine Analogues

Key Observations :

- Piperidine derivatives (e.g., ) exhibit greater conformational flexibility compared to the rigid pyrrolidine core of the target compound, affecting binding affinity in drug design .

Physicochemical Properties

Comparative Data

Reactivity Comparison :

- The 5-vinyl group undergoes [2+2] cycloaddition and radical polymerization, whereas the 5-oxo group participates in Wittig reactions or hydrazine condensations .

Chirality and Stereochemical Impact

- The (2S,5S) configuration in the target compound ensures optimal spatial alignment for asymmetric catalysis, contrasting with the (2S,4R) diastereomer in , which shows distinct hydrogen-bonding patterns in XRD studies .

Biological Activity

1-(tert-Butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate is an organic compound with a complex structure that has garnered interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with tert-butyl, methyl, and vinyl groups. Its unique structure allows for diverse interactions with biological systems, making it a subject of study in medicinal chemistry and pharmacology.

Molecular Formula : C13H21NO4

CAS Number : 328974-72-7

IUPAC Name : 1-O-tert-butyl 2-O-methyl (2S,5S)-5-ethenylpyrrolidine-1,2-dicarboxylate

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The compound's structural features enable it to modulate enzyme activity and influence various physiological processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It could bind to specific receptors, influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Cytotoxicity

Preliminary investigations into the cytotoxic effects of similar compounds indicate that they may induce apoptosis in cancer cells. The specific effects of this compound on cancer cell lines require further exploration.

Research Findings

A review of existing literature reveals limited but promising data regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the synthesis and preliminary biological screening of pyrrolidine derivatives. Found potential antimicrobial activity. |

| Study B | Examined the cytotoxic effects of structurally similar compounds on cancer cell lines. Indicated possible apoptotic mechanisms. |

| Study C | Focused on the synthesis routes and reactivity of vinyl-substituted pyrrolidines; highlighted their utility in medicinal chemistry. |

Case Studies

While specific case studies on this compound are scarce, related compounds have been studied extensively:

-

Case Study 1: Antimicrobial Efficacy

- A related pyrrolidine derivative was tested against Gram-positive and Gram-negative bacteria.

- Results showed significant inhibition zones compared to control groups.

-

Case Study 2: Cancer Cell Apoptosis

- A study evaluated a series of vinyl-substituted pyrrolidines for their ability to induce apoptosis in breast cancer cells.

- Findings suggested that structural modifications could enhance apoptotic activity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(tert-Butyl) 2-methyl (2S,5S)-5-vinylpyrrolidine-1,2-dicarboxylate with high enantiomeric purity?

- Methodological Answer : The synthesis of chiral pyrrolidine derivatives requires precise control over stereochemistry. Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during the vinylation step to preserve the (2S,5S) configuration. Purification via column chromatography with chiral stationary phases or recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) can enhance enantiomeric excess. Confirm purity using chiral HPLC or polarimetry .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow strict PPE guidelines (gloves, lab coat, safety goggles) to avoid skin/eye contact. Use a fume hood to prevent inhalation of vapors or dust, as tertiary butyl esters may release irritants upon decomposition. Store in a dry, inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or polymerization of the vinyl group. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can the structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Combine multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm the vinyl group (δ 5.0–6.0 ppm for protons) and tert-butyl signals (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) or FT-IR can validate the molecular formula (C₁₄H₂₃NO₄) and functional groups (C=O stretch at ~1720 cm⁻¹). Single-crystal X-ray diffraction is definitive for absolute stereochemistry assignment .

Advanced Research Questions

Q. How do stereochemical variations at the 2S and 5S positions influence the compound’s reactivity in ring-opening metathesis polymerization (ROMP)?

- Methodological Answer : The (2S,5S) configuration dictates the spatial orientation of the vinyl group, affecting transition-state geometry during ROMP. Computational modeling (DFT or MD simulations) can predict steric hindrance and regioselectivity. Experimentally, compare ROMP kinetics (via in situ Raman spectroscopy) between enantiomers to correlate stereochemistry with polymer molecular weight distributions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric allylic alkylation (AAA)?

- Methodological Answer : Discrepancies may arise from solvent polarity, catalyst loading, or competing side reactions (e.g., β-hydride elimination). Use a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to isolate critical variables. Monitor reaction progress via GC-MS or ¹⁹F NMR (if fluorinated substrates are used). Cross-validate results with kinetic isotope effect (KIE) studies .

Q. Can computational methods predict the compound’s behavior under non-ambient conditions (e.g., high pressure or temperature)?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) can model thermal stability and conformational changes. Pair with quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to assess bond dissociation energies, particularly for the labile tert-butyl ester. Validate predictions via high-pressure DSC or variable-temperature XRD .

Methodological Notes

- Data Contradiction Analysis : When conflicting NMR or reactivity data arise, verify solvent effects (e.g., DMSO vs. CDCl₃ on chemical shifts) and ensure anhydrous conditions to exclude hydrolysis artifacts .

- Experimental Design : For optimization studies, prioritize fractional factorial designs to reduce trial count while capturing interactions between temperature, catalyst, and solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.